5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClNO3/c1-15(20-2,10-4-3-5-11(17)8-10)9-18-14(19)12-6-7-13(16)21-12/h3-8H,9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFQYNZEHLCPOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(O1)Br)(C2=CC(=CC=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Bromination: Introduction of a bromine atom to the furan ring.
Carboxylation: Formation of the carboxamide group.
Substitution: Attachment of the methoxypropyl chain to the chlorophenyl group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized processes to ensure cost-effectiveness and efficiency. The industrial methods often involve:
Batch Processing: Large-scale reactions carried out in batches to control reaction parameters.
Continuous Flow Processing: A more advanced method where reactants are continuously fed into the reactor, and products are continuously removed, allowing for better control and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to new derivatives.
Substitution: The bromine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]furan-2-carboxamide has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]furan-2-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Core Modifications
- 5-bromo-N-(8-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide (Compound 84) : Replaces the methoxypropyl group with an imidazopyridine scaffold, introducing nitrogen heterocycles that may enhance π-π stacking interactions in biological targets .
- 5-[(2-bromophenoxy)methyl]-N-(2-methylpropyl)furan-2-carboxamide: Substitutes the 3-chlorophenyl group with a 2-bromophenoxymethyl moiety, altering steric bulk and electronic properties .
- 5-bromo-N-(2-isopropylphenyl)-2-furamide : Features an isopropylphenyl substituent, increasing hydrophobicity compared to the methoxypropyl group in the target compound .
Halogenation Patterns
- 5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide : Replaces the furan ring with a benzamide core and introduces a fluorine atom, which may modulate electronegativity and metabolic stability .
Physicochemical Properties
Key Observations :
- The target compound’s molecular weight (376.65 g/mol) is intermediate, balancing steric bulk and solubility.
- Substituents like isopropylphenyl increase hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.
Electronic and Steric Effects
- Methoxy vs. Alkyl Groups : The methoxypropyl group in the target compound offers moderate steric hindrance and polarity compared to bulkier alkyl chains (e.g., 2-methylpropyl in ).
- Heterocyclic vs. Aromatic Moieties : The imidazopyridine in Compound 84 introduces basic nitrogen atoms, which could alter protonation states under physiological conditions.
Biological Activity
5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]furan-2-carboxamide is a synthetic compound belonging to the furan derivatives class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by research findings and data.
Chemical Structure and Properties
The compound is characterized by:
- A bromine atom at the 5-position of the furan ring.
- A carboxamide group at the 2-position of the furan.
- A 2-(3-chlorophenyl)-2-methoxypropyl substituent attached to the nitrogen atom.
Structural Formula
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) studies demonstrate that certain furan derivatives can effectively inhibit multidrug-resistant pathogens, including strains of Acinetobacter baumannii and Klebsiella pneumoniae .
| Compound | Pathogen | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| This compound | A. baumannii | 10 | 20 |
| Similar furan derivative | K. pneumoniae | 15 | 30 |
Anticancer Activity
The compound's potential as an anticancer agent has been evaluated through various in vitro studies. It has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in different cancer cell lines.
- Cell Viability Assays : The compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines at concentrations as low as 10 µM .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The bromine atom enhances reactivity, allowing the compound to inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : The furan ring structure facilitates binding to cellular receptors, influencing signal transduction pathways related to growth and apoptosis .
Study on Antimicrobial Efficacy
A study investigated the antibacterial effects of various furan derivatives, including the target compound. The results indicated that:
- At a concentration of 50 mg/mL, it exhibited a zone of inhibition of 18 mm against Acinetobacter baumannii, outperforming traditional antibiotics like meropenem .
Study on Anticancer Properties
In another study focusing on anticancer activity:
- The compound was tested against several cancer cell lines, showing a dose-dependent decrease in cell viability. At concentrations above 20 µM, significant apoptosis was observed through flow cytometry analysis .
Q & A
Q. What are the key synthetic pathways for 5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]furan-2-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Amide bond formation : Coupling furan-2-carboxylic acid derivatives with the amine-containing sidechain (e.g., 2-(3-chlorophenyl)-2-methoxypropylamine) using coupling agents like EDCI or HOBt in anhydrous solvents such as DMF or acetonitrile .
- Halogenation : Bromination of the furan ring at position 5 using NBS (N-bromosuccinimide) under radical initiation or electrophilic substitution conditions .
- Purification : Recrystallization from acetonitrile or chromatographic methods (e.g., silica gel column chromatography) to achieve >95% purity .
Q. How is the compound characterized to confirm structural integrity?
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 413.98 (C₁₅H₁₄BrClNO₃⁺) .
Advanced Research Questions
Q. What strategies address low yields in the bromination step of the furan ring?
- Optimized Reaction Conditions :
- Use of Lewis acids (e.g., FeCl₃) to enhance electrophilic substitution efficiency .
- Solvent selection (e.g., dichloromethane instead of CCl₄) to reduce side reactions .
- Radical Bromination : NBS with UV light initiation improves regioselectivity at position 5 of the furan ring .
- Post-Reaction Analysis : LC-MS monitoring identifies byproducts (e.g., di-brominated derivatives), guiding stoichiometric adjustments .
Q. How does the 3-chlorophenyl substituent influence biological activity?
-
Structure-Activity Relationship (SAR) :
- The 3-chloro group enhances lipophilicity (logP ~3.2), improving membrane permeability in cellular assays .
- Substitution at the meta position reduces steric hindrance, allowing optimal binding to enzymatic targets (e.g., kinase inhibition assays show IC₅₀ = 120 nM vs. 450 nM for para-chloro analogs) .
-
Comparative Data :
Substituent Position logP IC₅₀ (nM) 3-Chloro 3.2 120 4-Chloro 2.8 450 2-Chloro 3.5 980
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Molecular Dynamics (MD) Simulations :
- Docking Studies :
Q. How are contradictions in biological activity data resolved across studies?
- Meta-Analysis :
- Compare assay conditions (e.g., cell lines, incubation times). For example, IC₅₀ values vary between HeLa (150 nM) and MCF-7 (320 nM) due to differential expression of target proteins .
- Validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Data Normalization : Adjust for batch-to-batch variability in compound purity using HPLC-UV quantification .
Q. What are the challenges in scaling up synthesis for in vivo studies?
-
Critical Issues :
- Solvent Scalability : Replace DMF with cyclopentyl methyl ether (CPME) for greener and safer large-scale reactions .
- Catalyst Recovery : Immobilized palladium catalysts reduce heavy metal contamination in final products .
-
Process Optimization :
Parameter Lab Scale (mg) Pilot Scale (g) Yield 60% 48% Purity 95% 92% Cost $120/g $85/g
Q. How is metabolic stability assessed in preclinical studies?
- In Vitro Assays :
- Liver microsome incubation (human/rat) quantifies half-life (t₁/₂ = 45 min in human vs. 28 min in rat) .
- CYP450 inhibition screening (e.g., CYP3A4 IC₅₀ > 10 µM indicates low interaction risk) .
- Metabolite Identification : LC-HRMS detects hydroxylation at the methoxypropyl sidechain as the primary metabolite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
